2,2-dibromo-1-(2,5-dimethylphenyl)ethanone
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Overview
Description
2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a 2,5-dimethylphenyl group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(2,5-dimethylphenyl)ethanone typically involves the bromination of 1-(2,5-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of industrial reactors to ensure efficient mixing and temperature control. The product is then purified through crystallization or distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(2,5-dimethylphenyl)ethanone by using reducing agents like zinc and acetic acid.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Zinc and acetic acid or other mild reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(2,5-dimethylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(2,5-dimethylphenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of various substituted products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2,5-dimethylphenyl)ethanone: A mono-brominated derivative with similar reactivity but different physical properties.
1-(2,5-Dimethylphenyl)ethanone: The non-brominated parent compound with different reactivity and applications.
2,2-Dibromo-1-(4-methylphenyl)ethanone: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
The 2,5-dimethyl substitution on the phenyl ring also contributes to its distinct properties compared to other brominated ethanones .
Properties
Molecular Formula |
C10H10Br2O |
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Molecular Weight |
305.99 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-3-4-7(2)8(5-6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
RKCVVJZRKULADU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(Br)Br |
Origin of Product |
United States |
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